methyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Methyl 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C16H14ClN5O4S and its molecular weight is 407.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity of Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds derived from similar structural frameworks for potential use in enzyme inhibition and antimicrobial activities. For example, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and investigated for their lipase and α-glucosidase inhibition activities. Compounds showed significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating conditions related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).
Cyclization Reactions and Derivative Formation
Cyclization of specific carbonyl derivatives has led to the formation of heterocyclic compounds with potential biological activities. For instance, cyclization of carbonyl-thiosemicarbazides in a basic medium produced pyrimidine-dione derivatives, showing the versatile chemistry involved in creating biologically active molecules from precursors with similar functionalities to the query compound (Mekuskiene & Vainilavicius, 2006).
Synthesis of Complex Heterocycles for Biological Activities
Complex heterocycles have been synthesized from similar starting materials, demonstrating significant biological activities, such as antimicrobial and enzyme inhibition effects. These studies underscore the potential of such compounds in pharmaceutical applications and highlight the importance of structural features akin to the query compound in medicinal chemistry research (Kumari et al., 2017).
Properties
IUPAC Name |
methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4S/c1-26-14(24)8-27-16-21-20-12(6-10-7-13(23)19-15(25)18-10)22(16)11-4-2-9(17)3-5-11/h2-5,7H,6,8H2,1H3,(H2,18,19,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBYKSTZSXIVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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